4-(3-Methylphenyl)pyridin-3-amine
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Overview
Description
4-(3-Methylphenyl)pyridin-3-amine is an organic compound that belongs to the class of aromatic amines It consists of a pyridine ring substituted with a 3-methylphenyl group at the 4-position and an amino group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylphenyl)pyridin-3-amine can be achieved through several methods. One common approach involves the reaction of 3-aminopyridine with 3-methylbenzaldehyde under acidic conditions to form an imine intermediate, which is then reduced to the desired amine using a reducing agent such as sodium borohydride . Another method involves the palladium-catalyzed cross-coupling reaction of 3-bromo-4-(3-methylphenyl)pyridine with an amine source .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(3-Methylphenyl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-(3-Methylphenyl)pyridin-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(3-Methylphenyl)pyridin-3-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Aminopyridine: Similar in structure but lacks the 3-methylphenyl group.
4-(3-Methylphenyl)pyridine: Similar but lacks the amino group at the 3-position.
4-Aminopyridine: Similar but lacks the 3-methylphenyl group.
Uniqueness
4-(3-Methylphenyl)pyridin-3-amine is unique due to the presence of both the 3-methylphenyl group and the amino group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H12N2 |
---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
4-(3-methylphenyl)pyridin-3-amine |
InChI |
InChI=1S/C12H12N2/c1-9-3-2-4-10(7-9)11-5-6-14-8-12(11)13/h2-8H,13H2,1H3 |
InChI Key |
NJIZGPMJUVIQRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C=NC=C2)N |
Origin of Product |
United States |
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